molecular formula C15H11Cl2FO B1327635 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-75-4

2',6'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327635
CAS No.: 898767-75-4
M. Wt: 297.1 g/mol
InChI Key: XKBQVJWZFPBGJT-UHFFFAOYSA-N
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Description

2',6'-Dichloro-3-(3-fluorophenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 6' positions of the phenyl ring and a fluorine atom at the 3-position of the adjacent phenyl group. This compound’s structural features—including the electron-withdrawing chlorine and fluorine substituents—impart distinct electronic, steric, and solubility properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQVJWZFPBGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644556
Record name 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-75-4
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and bioactivity. Key comparisons include:

a) 2',6'-Dichloro-3-(3-methylphenyl)propiophenone
  • Structure : Chlorines (2',6') + methyl (3-phenyl).
  • Impact : The methyl group is electron-donating, increasing electron density at the 3-position. This contrasts with fluorine’s electron-withdrawing nature in the target compound, which may reduce metabolic stability but enhance binding to electron-deficient targets .
b) 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone
  • Structure : Chlorines (2',4') + fluorine (3-phenyl).
c) Trifluoromethyl Derivatives
  • Examples: 2',6'-Dichloro-3-(2/3/4-trifluoromethylphenyl)propiophenone (CAS: 898749-86-5, 898749-89-8, 898749-92-3).
  • Impact : The trifluoromethyl (-CF₃) group is bulkier and more lipophilic than fluorine, enhancing membrane permeability but possibly reducing solubility. These derivatives exhibit molecular weights of 347.17 g/mol, higher than the target compound (~309.15 g/mol), indicating significant differences in physicochemical profiles .

Bioactivity Profile Correlations

Evidence from bioactivity clustering () suggests that small structural changes can lead to divergent pharmacological outcomes:

  • Chlorine vs.
  • Substituent Position : Compounds with 2',6'-dichloro substitution (e.g., ) likely exhibit distinct target selectivity compared to 2',4' or 2',5' isomers ().

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone 2',6'-Cl; 3-F C₁₅H₁₀Cl₂FO ~309.15 High electronegativity, moderate lipophilicity
2',6'-Dichloro-3-(3-methylphenyl)propiophenone 2',6'-Cl; 3-CH₃ C₁₆H₁₄Cl₂O 309.19 Increased electron density, higher solubility
2',6'-Dichloro-3-(3-CF₃-phenyl)propiophenone 2',6'-Cl; 3-CF₃ C₁₆H₁₁Cl₂F₃O 347.17 High lipophilicity, reduced aqueous solubility
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',5'-Cl; 3-OCH₃ C₁₆H₁₄Cl₂O₂ 309.19 Methoxy group enhances polarity and H-bonding

Case Study: Propafenone Analogues

Propafenone (2'-[2-hydroxy-3-(propylamino)propoxy]-3-phenylpropiophenone) is a clinically used antiarrhythmic drug. Its structure highlights how hydroxyl and amine substituents on the propiophenone backbone drastically alter bioactivity compared to halogenated derivatives. This underscores the importance of functional group selection in drug design .

Biological Activity

2',6'-Dichloro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound characterized by its molecular formula C16H13Cl2FC_{16}H_{13}Cl_2F. It features a propiophenone backbone with two chlorine atoms and a fluorinated phenyl group, which may confer unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's structure is significant for its biological activity. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's reactivity and interaction with biological targets. This section outlines key structural features:

FeatureDescription
Molecular FormulaC16H13Cl2FC_{16}H_{13}Cl_2F
Propiophenone BackboneCentral to its chemical reactivity
Halogen SubstituentsChlorine (2 positions) and Fluorine (1 position)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following subsections detail these activities.

Antimicrobial Activity

Initial studies suggest that the compound may possess antimicrobial properties. Interaction studies have shown that it can bind to specific enzymes and receptors, potentially modulating their activity. This interaction may lead to altered metabolic pathways in microbial cells, suggesting a mechanism for its antimicrobial effects.

Case Study: Antifungal Activity
In a preliminary antifungal assay against Candida albicans, the compound was evaluated for its minimum inhibitory concentration (MIC). Results indicated that while the compound showed some activity, it was less potent compared to other known antifungal agents. Further investigations are needed to elucidate its full potential in this area.

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. The halogen substituents may enhance binding affinity to cancer-related targets such as estrogen receptors or other oncogenic pathways.

Mechanism of Action
The mechanism by which this compound exerts anticancer effects may involve:

  • Inhibition of cell proliferation : Studies have indicated that similar compounds can induce apoptosis in cancer cells.
  • Modulation of signaling pathways : The compound may influence pathways involved in cell cycle regulation and apoptosis.

Research Findings

Recent literature highlights several findings regarding the biological activity of related compounds, which could provide insights into the potential effects of this compound:

Compound NameBiological ActivityReference
2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenoneAntimicrobial properties
2',3'-Dichloro-3-(4-fluorophenyl)propiophenonePotential anticancer activity
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDiverse biological activities including anticancer

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